4-Bromoestra-1,3,5(10)-triene-3,17-diol
Description
Overview of Steroid Hormones and Estrogen Function
Steroid hormones are a class of lipids characterized by a specific four-ring carbon skeleton. wikipedia.orgbritannica.com Synthesized from cholesterol, these hormones are crucial signaling molecules that regulate a vast array of physiological processes, including metabolism, inflammation, immune response, and sexual development. wikipedia.org They can be broadly categorized into corticosteroids (glucocorticoids and mineralocorticoids) and sex steroids (androgens, estrogens, and progestogens). wikipedia.org
Estrogens are the primary female sex hormones, though they also have important physiological roles in males. wikipedia.org The most potent and prevalent endogenous estrogen is estradiol (B170435) (E2). britannica.comwikipedia.org Estrogens exert their effects primarily by binding to and activating estrogen receptors (ERs), which are intracellular proteins that function as ligand-activated transcription factors. wikipedia.org This binding initiates a cascade of events that modulate the expression of target genes, thereby influencing cellular processes such as growth, differentiation, and proliferation. wikipedia.org The physiological functions of estrogens are diverse, encompassing the development and regulation of the female reproductive system, maintenance of bone density, and effects on the cardiovascular and central nervous systems. ebsco.comnih.gov
Significance of Estradiol Analogs in Chemical Biology
The synthesis of estradiol analogs, or derivatives of the natural hormone, is a critical endeavor in chemical biology and drug discovery. These modified molecules serve as invaluable tools for several key purposes:
Probing Receptor-Ligand Interactions: By systematically altering the structure of estradiol, researchers can investigate the specific molecular interactions that govern its binding to estrogen receptors. This helps to map the binding pocket and understand the structural requirements for receptor activation. nih.gov
Developing Selective Ligands: There are different subtypes of estrogen receptors (e.g., ERα and ERβ), which can have distinct physiological roles. Designing analogs that selectively bind to one receptor subtype over another allows for the targeted modulation of specific biological pathways. nih.gov
Creating Therapeutic Agents: Estradiol analogs form the basis of many therapeutic drugs, including those used in hormone replacement therapy and for the treatment of estrogen-responsive cancers. wikipedia.org Modifications to the estradiol scaffold can improve pharmacokinetic properties, enhance potency, or alter the biological response from agonistic to antagonistic.
Use as Chemical Probes: Labeled estradiol analogs, for instance with fluorescent tags or radioisotopes, are used as chemical probes to visualize and quantify estrogen receptors in cells and tissues. nih.gov
Rationale for Halogenation in Steroidal Systems
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the steroid skeleton is a common strategy in medicinal chemistry. researchgate.netresearchgate.net This modification, known as halogenation, can profoundly influence the biological and physicochemical properties of the parent steroid in several ways:
Altered Potency and Efficacy: Halogenation can enhance the biological activity of a steroid. This is often attributed to the electronic effects of the halogen, which can alter the acidity of nearby protons or influence the molecule's interaction with the receptor. researchgate.netjddonline.com
Modified Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the half-life and duration of action of the steroid. nih.gov
Changes in Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. nih.gov
Probing Structure-Activity Relationships: The systematic introduction of different halogens at various positions on the steroid nucleus provides valuable data for understanding structure-activity relationships (SAR). researchgate.net
Contextualizing 4-Bromoestra-1,3,5(10)-triene-3,17-diol within Steroid Research
This compound, also known as 4-bromoestradiol, is a synthetic analog of estradiol where a bromine atom is introduced at the C-4 position of the aromatic A-ring. This specific modification places it within the class of A-ring halogenated estrogens. Research into this compound and its analogs is aimed at elucidating the impact of halogenation at this particular position on the interaction with estrogen receptors and the subsequent biological response. nih.gov The study of 4-bromoestradiol contributes to a deeper understanding of the structural and electronic requirements for estrogen receptor binding and activation, and it serves as a valuable tool for probing the function of these receptors in various biological systems. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJCDIBESNMSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936777 | |
| Record name | 4-Bromoestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-83-7 | |
| Record name | 4-Bromoestradiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoestra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Physicochemical Properties of 4 Bromoestra 1,3,5 10 Triene 3,17 Diol
The preparation of 4-bromoestradiol has been described in the scientific literature, with various methods developed to achieve its synthesis. One reported method involves the direct bromination of estradiol (B170435). For instance, treating estradiol with N-bromoacetamide in ethanol (B145695) can yield 4-bromoestradiol. nih.gov Another approach utilizes 2,4,4,6-tetrabromocyclohexa-2,5-dienone for the bromination of estradiol, which has been reported to provide good yields of both 2-bromo- and 4-bromoestradiol.
The physicochemical properties of 4-bromoestradiol are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₃BrO₂ |
| Molecular Weight | 351.28 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 1630-83-7 |
Molecular Recognition and Biological Interactions of 4 Bromoestra 1,3,5 10 Triene 3,17 Diol
Estrogen Receptor Binding Affinity and Selectivity
The interaction of 4-Bromoestra-1,3,5(10)-triene-3,17-diol with estrogen receptors (ERs) is a critical determinant of its biological activity. As a derivative of estradiol (B170435), its primary mechanism of action is mediated through these nuclear receptors. The nature and strength of this binding have been elucidated through various scientific assays.
Competitive Binding Assays for Receptor Interaction (e.g., Radiometric Assays)
Competitive binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays measure the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from the receptor. Research conducted on MCF-7 breast cancer cells, which are rich in estrogen receptors, has quantified the binding affinity of this compound relative to the endogenous hormone, estradiol. nih.gov
In these studies, this compound demonstrated a relative binding affinity (RBA) that was 37% of that of estradiol. nih.gov This indicates that while the compound effectively binds to the estrogen receptor, the presence of the bromine atom at the 4-position moderately reduces its affinity compared to the natural hormone. nih.gov Despite this reduction, the affinity is substantial and confirms the compound as a significant estrogen receptor ligand. nih.gov
Relative Binding Affinity of Ring-A Substituted Estradiol Derivatives
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (%) |
|---|---|
| Estradiol | 100% |
| This compound | 37% nih.gov |
| 2-Bromoestradiol | 17% nih.gov |
| 4-Methylestradiol | 25% nih.gov |
| 2-Methylestradiol | 47% nih.gov |
Comparative Affinity for Estrogen Receptor Alpha (ERα) and Beta (ERβ)
The two main subtypes of the estrogen receptor, ERα and ERβ, exhibit different tissue distributions and can mediate different physiological effects. nih.gov The selectivity of a ligand for these subtypes is therefore of significant interest. While many endogenous estrogens bind with similarly high affinities to both ERα and ERβ, substitutions on the estradiol molecule can introduce subtype preference. oup.com
Studies analyzing the quantitative structure-activity relationship of various estrogen metabolites have shown that the bromine substitution at the C-4 position of estradiol results in an interesting equalizing effect on the binding affinity for human ERα and ERβ. oup.com This is in contrast to a bromine atom at the C-2 position, which markedly decreases binding affinity for both receptors, but particularly for ERβ. oup.com
Comparative Receptor Binding Affinity for ER Subtypes
| Compound | Relative Binding Affinity for ERα (vs. Estradiol) | Relative Binding Affinity for ERβ (vs. Estradiol) |
|---|---|---|
| This compound | Demonstrates a notable binding affinity, with an equalizing effect between the two receptor subtypes. oup.com | Demonstrates a notable binding affinity, with an equalizing effect between the two receptor subtypes. researchgate.net |
| 2-Bromoestradiol | 4% oup.com | 0.4% oup.com |
Ligand-Receptor Complex Formation Dynamics
The formation of a stable ligand-receptor complex is a prerequisite for initiating a biological response. While specific kinetic data, such as association and dissociation rate constants for this compound, are not extensively detailed, functional assays have confirmed the formation of an effective complex.
Modulation of Key Steroidogenic and Metabolizing Enzymes
Beyond direct receptor interaction, steroid derivatives can influence the activity of enzymes involved in hormone synthesis and metabolism. This modulation can alter the local concentrations of active steroids, representing another layer of biological activity.
Impact on 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity
The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is crucial for the interconversion of potent estrogens like estradiol and their less active 17-keto forms, such as estrone (B1671321). nih.gov Inhibition of this enzyme is a therapeutic strategy for managing estrogen-dependent diseases. nih.gov However, the direct impact of this compound on the activity of 17β-HSD has not been extensively reported in the scientific literature. While numerous steroidal and non-steroidal inhibitors of 17β-HSD have been developed, specific inhibitory data for this particular brominated compound is not currently available. nih.govresearchgate.net
Influence on Steroid Sulfatase (STS)
Steroid sulfatase (STS) is an enzyme that plays a pivotal role in the endocrine system by converting biologically inactive steroid sulfates, such as estrone sulfate, into their active, unconjugated forms. nih.govebi.ac.uk The inhibition of STS is a key target for therapeutic intervention in hormone-dependent cancers. nih.govebi.ac.uk
Research into the structure-activity relationships of STS inhibitors has revealed important trends. Specifically, studies have shown that introducing small, electron-withdrawing groups at the 4-position of estrone or estradiol can produce potent, reversible inhibitors of STS. nih.govebi.ac.uk The bromine atom is an electron-withdrawing group, which suggests that this compound has the potential to act as an STS inhibitor. nih.govebi.ac.uk This is supported by findings that a related compound, an estradiol derivative with fluorine (another electron-withdrawing halogen) at the 4-position, yielded a potent, reversible inhibitor of STS. nih.govebi.ac.uk This suggests that the introduction of relatively small electron-withdrawing groups at the 4-position of the steroid's A-ring may be a general strategy for enhancing the potency of estrogen-derived STS inhibitors. nih.govebi.ac.uk
Effects on Aromatase Enzyme Activity
Aromatase, a cytochrome P450 enzyme, is crucial in the biosynthesis of estrogens by converting androgens into estrogens. wikipedia.org Its inhibition is a key strategy in the treatment of estrogen-receptor-positive breast cancer. nih.gov However, a review of the available scientific literature reveals a lack of specific studies investigating the direct effects of this compound on aromatase enzyme activity. While various natural and synthetic compounds have been evaluated for their aromatase inhibitory potential, data specifically detailing the inhibitory or stimulatory effects of this compound on this enzyme are not present in the accessible research. researchgate.netnih.gov Therefore, no quantitative data, such as IC50 values, or mechanistic insights into its potential interaction with aromatase can be provided at this time.
Intracellular Mechanisms of Action in Preclinical Models (e.g., cell lines, animal tissues)
The intracellular actions of estrogenic compounds are primarily mediated through estrogen receptors, ERα and ERβ. nih.gov Upon ligand binding, these receptors typically undergo a series of events including conformational changes, dimerization, and nuclear translocation, which ultimately leads to the modulation of target gene expression. nih.govyoutube.com
The binding of a ligand to estrogen receptors (ERs) typically induces a conformational change, leading to the dissociation from heat shock proteins, subsequent receptor dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation of the dimer to the nucleus. nih.govyoutube.comnih.gov This process is a critical step for the receptor to interact with DNA and regulate gene transcription. nih.gov
Despite the established general mechanism of estrogen receptor activation, specific studies detailing receptor translocation and dimerization in response to this compound are not available in the current scientific literature. Research on other estrogens, like 17β-estradiol, has demonstrated these processes in various cell lines, such as the translocation of ERα to the nucleus in human osteoblast-like cells. researchgate.net However, no such experimental data has been published for this compound. Therefore, it is not possible to present specific findings on how this particular compound influences ER translocation and dimerization dynamics.
Estrogen receptors regulate gene expression by binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, or through indirect "tethered" mechanisms by interacting with other transcription factors. mdpi.comscienceopen.com This regulation can lead to either the activation or repression of gene transcription, influencing a wide array of physiological processes. semanticscholar.org
Comprehensive gene expression profiling studies, often utilizing DNA microarrays, have been conducted for various estrogenic compounds to understand their impact on cellular function. nih.govnih.govdovepress.com These studies provide valuable insights into the specific sets of genes regulated by different ligands. However, a search of the scientific literature did not yield any studies that have specifically profiled the changes in gene expression in response to treatment with this compound in any preclinical model. Consequently, there is no available data to create a table of modulated genes or to describe the specific transcriptional effects of this compound mediated by estrogen receptors.
The formation of conjugates between steroids and proteins is a known phenomenon that can have significant biological implications. For instance, steroid-protein conjugates can be used as immunogens to generate specific antibodies. thermofisher.com The chemical reactivity of a steroid can allow it to form covalent bonds with proteins, potentially altering the protein's function or leading to immunological responses.
While the synthesis of 4-bromoestradiol has been described, there is a lack of published research on the formation of protein-steroid conjugates involving this compound. nih.gov Studies on other compounds, such as a conjugate of chlorambucil (B1668637) and 17β-estradiol, have been reported for their therapeutic potential. nih.gov However, no specific data exists on whether this compound forms conjugates with intracellular or extracellular proteins, nor on the potential biological consequences of such adducts.
Structure Activity Relationship Sar of Brominated Estradiol Derivatives
Positional Isomerism of Bromine on Biological Activity
The location of the bromine substituent on the phenolic A-ring of estradiol (B170435) is a critical determinant of its estrogenic activity. The C-2 and C-4 positions, being ortho and para to the C-3 phenolic hydroxyl group, are electronically and sterically distinct, leading to different biological outcomes upon substitution.
Substitution of a bromine atom at either the C-2 or C-4 position of estradiol generally leads to a reduction in estrogenic activity and binding affinity for the estrogen receptor compared to the parent estradiol molecule. However, the degree of this reduction is position-dependent.
Research evaluating the relative binding affinities (RBA) of these compounds for the estrogen receptor in MCF-7 breast cancer cells demonstrated that 4-bromoestradiol has a higher binding affinity than 2-bromoestradiol. nih.gov Specifically, 4-bromoestradiol showed an RBA of 37% compared to estradiol, while 2-bromoestradiol's affinity was lower, at 17%. nih.gov Despite these reduced affinities, both C-2 and C-4 brominated estradiol derivatives act as agonists for the estrogen receptor, capable of translocating the receptor to the nucleus and inducing the expression of estrogen-responsive genes, such as the progesterone (B1679170) receptor and pS2 mRNA. nih.gov
The introduction of bromine at either the 2nd or 4th position has been shown to result in a near-complete loss of estrogenic activity, underscoring the sensitivity of the receptor to substitutions on the A-ring. nih.gov
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Biological Activity (Estrogen Receptor) |
| Estradiol | 100% | Agonist |
| 4-Bromoestradiol | 37% | Agonist nih.gov |
| 2-Bromoestradiol | 17% | Agonist nih.gov |
The addition of multiple bromine atoms to the estradiol A-ring further diminishes its biological activity. Studies on 2,4-dibromoestradiol (B1680110) have shown that this di-substituted derivative exhibits a "practically complete loss of the estrogenic activity". nih.gov This suggests that the steric bulk and electronic effects of two bromine atoms on the phenolic ring create significant interference with the precise molecular recognition required for binding to and activating the estrogen receptor. While research indicates 2,4-dibromo-17-acetylestradiol (B164784) can bind to estrogen receptors, its downstream effects are not well understood, and there is concern it may act as an endocrine disruptor. ontosight.ai
Another di-substituted derivative, 2,4-bis(bromomethyl)estradiol-17β 3-methyl ether, was found to be estrogenic and could covalently bind to the estrogen receptor, suggesting that the nature of the substituent (bromine vs. bromomethyl) and other modifications (e.g., methylation of the 3-hydroxyl) can alter the biological profile. nih.gov
Role of Hydroxyl Groups and Other Substituents on Biological Recognition and Activity (e.g., silyl-groups, diketones, sulfamates)
The phenolic hydroxyl group at C-3 and the alcoholic hydroxyl at C-17 are paramount for estradiol's biological activity, acting as key hydrogen bond donors and acceptors within the estrogen receptor's ligand-binding pocket. nih.gov Modification of these groups with other substituents drastically alters the molecule's biological recognition and function, sometimes redirecting its activity towards entirely new targets.
Silyl (B83357) Groups: The introduction of a silyl group, such as trimethylsilyl (B98337) (SiMe3), at different positions on the estradiol molecule significantly impacts its estrogenic properties. When a silyl group is substituted at the 4th position, it diminishes the estrogenic activity upon subcutaneous injection but considerably improves it when administered orally. nih.gov Conversely, placing a silyl radical at the 2nd position leads to a virtually complete loss of estrogenic activity, regardless of the administration method. nih.gov This highlights the differential sensitivity of the C-2 and C-4 positions to bulky, hydrophobic groups.
Diketones: While specific data on brominated estradiol diketones is limited, the oxidation state of the C-17 position is crucial. The conversion of the 17β-hydroxyl group of estradiol to a ketone, as seen in estrone (B1671321), generally results in a weaker estrogen. This demonstrates that a hydrogen bond-donating group at C-17 is preferred for potent estrogenic activity.
Sulfamates: Modification of the 3-hydroxyl group with a sulfamate (B1201201) moiety (-OSO₂NH₂) dramatically changes the compound's primary biological target. Instead of acting as estrogen receptor agonists, estradiol-3-O-sulfamate (E2MATE) and estrone-3-O-sulfamate (EMATE) are potent, irreversible inhibitors of the enzyme steroid sulfatase (STS). wikipedia.orgnih.govwikipedia.org STS is responsible for converting inactive steroid sulfates into active hormones like estrone and estradiol. medchemexpress.com By inhibiting this enzyme, sulfamate derivatives can reduce the local production of active estrogens, a mechanism being explored for treating hormone-dependent diseases like endometriosis and breast cancer. wikipedia.orgnih.gov EMATE is an exceptionally potent inhibitor of STS, with a half-maximal inhibitory concentration (IC₅₀) of 65 pM in MCF-7 cells. wikipedia.org
| Substituent & Position | Effect on Biological Activity | Primary Target |
| None (Estradiol) | Potent estrogenic agonist | Estrogen Receptor |
| 4-Silyl (SiMe3) | Decreased (subcutaneous), Increased (oral) estrogenic activity nih.gov | Estrogen Receptor |
| 2-Silyl (SiMe3) | Complete loss of estrogenic activity nih.gov | Estrogen Receptor |
| **3-Sulfamate (-OSO₂NH₂) ** | Loss of estrogenic activity, potent enzyme inhibition wikipedia.org | Steroid Sulfatase (STS) |
Conformational Flexibility and Stereochemical Requirements for Activity
The biological activity of any estradiol derivative is fundamentally governed by its ability to adopt a specific three-dimensional shape that is complementary to the ligand-binding pocket of its target protein. The estrogen receptor imposes strict stereochemical and conformational requirements for high-affinity binding and subsequent activation. nih.gov
The binding of a ligand like estradiol induces a critical conformational change in the receptor's ligand-binding domain, which is a prerequisite for transcriptional activation. nih.govoup.com The native estradiol molecule fits snugly into a hydrophobic pocket, with its phenolic A-ring and 17β-hydroxyl group anchored by a network of specific hydrogen bonds. plos.org
The introduction of a bulky substituent like bromine onto the A-ring can disrupt this precise fit. A bromine atom at the C-4 position, and even more so at the C-2 position, can cause steric clashes with amino acid residues lining the binding pocket, thereby lowering binding affinity. nih.gov If the substitution is too large, as in the case of 2,4-dibromination, it may prevent effective binding altogether. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 Bromoestra 1,3,5 10 Triene 3,17 Diol
Molecular Docking Simulations with Estrogen Receptors and Enzyme Active Sites
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is crucial for understanding the binding properties of estrogenic compounds. mdpi.com For 4-Bromoestra-1,3,5(10)-triene-3,17-diol, docking simulations with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) reveal key interactions that govern its binding affinity and specificity.
Docking studies of estradiol (B170435) and its derivatives into the ligand-binding pocket (LBP) of ERα have consistently identified a network of crucial amino acid residues that stabilize the ligand. mdpi.com The binding of the parent molecule, 17β-estradiol, is anchored by key hydrogen bonds between its phenolic A-ring hydroxyl group and the residues Glutamate-353 (Glu353) and Arginine-394 (Arg394), while the 17β-hydroxyl group interacts with Histidine-524 (His524). researchgate.net The steroidal core is cradled within a hydrophobic cavity formed by residues such as Leu346, Ala350, Leu387, Met388, Leu391, and Leu525. nih.govresearchgate.net
| Interaction Type | Key Residues in ERα | Interacting Group on Ligand | Predicted Role for 4-Bromo Derivative |
|---|---|---|---|
| Hydrogen Bond | Glu353, Arg394 | 3-Hydroxyl (A-Ring) | Maintained; crucial for anchoring |
| Hydrogen Bond | His524 | 17β-Hydroxyl (D-Ring) | Maintained; essential for agonist conformation |
| Hydrophobic Interactions | Leu387, Phe404, Met421, Leu525 | Steroid Core | Maintained; stabilizes the overall complex |
| Halogen Bonding / Steric Interaction | Residues near C4 position | 4-Bromo group | Potential for additional stabilizing contacts or steric hindrance, influencing affinity |
Computational docking provides binding energy scores that estimate the affinity of a ligand for its receptor. The more negative the binding energy, the stronger the predicted interaction. nih.gov Studies on halogenated inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estrogen synthesis, have shown a clear trend in binding free energy: the affinity increases with the size of the halogen (F < Cl < Br < I). mdpi.comnih.gov This suggests that the bromine atom in this compound could potentially enhance binding energy compared to its non-halogenated counterpart, provided there is no significant steric clash within the ER binding pocket.
However, experimental data on 2- and 4-bromo substituted estradiol has indicated a near-complete loss of estrogenic activity. nih.gov This discrepancy suggests that while the binding energy calculated by docking might be favorable, the specific orientation or the conformational changes induced by the 4-bromo substitution may lead to a non-productive binding event, failing to induce the necessary conformational change in the receptor (e.g., the proper positioning of Helix 12) required for agonistic activity. nih.gov
| Compound | Predicted Binding Energy (kcal/mol) - Trend | Key Contributing Factors |
|---|---|---|
| 17β-Estradiol | Baseline | Hydrogen bonds, Hydrophobic interactions |
| Halogenated Estradiols (General) | Variable; can be higher or lower | Balance of favorable halogen bonds and unfavorable steric effects |
| This compound | Potentially more negative (stronger) than estradiol | Enhanced hydrophobic and potential halogen bond interactions, offset by possible steric hindrance |
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These calculations provide insights into molecular stability, reactivity, and the distribution of electrons, which are fundamental to understanding ligand-receptor interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap implies that less energy is required to excite an electron, making the molecule more reactive. nih.gov
DFT studies on halogenated steroidomimetics have shown that halogen substitution significantly influences the frontier orbitals. mdpi.comnih.gov Specifically, the introduction of a halogen atom tends to lower the energy of the LUMO. nih.gov For this compound, the electron-withdrawing nature of the bromine atom would be expected to decrease the HOMO-LUMO energy gap compared to 17β-estradiol. This increased reactivity could affect its interaction with receptor residues and its metabolic stability.
| Parameter | Definition | Predicted Effect of 4-Bromo Substitution |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Slightly lowered |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered |
| HOMO-LUMO Gap (ΔE) | ΔE = E-LUMO - E-HOMO | Decreased, indicating higher reactivity |
Global chemical reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of a molecule's reactivity. These include chemical potential, hardness, softness, and electrophilicity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net
For this compound, the bromine substitution on the phenolic ring would significantly alter the local electronic environment. DFT calculations would likely show that the carbon atom attached to the bromine (C4) and the adjacent carbon atoms are primary sites susceptible to metabolic attack or interaction with polar residues in the receptor pocket. researchgate.net The increased electrophilicity due to a smaller HOMO-LUMO gap suggests the molecule could be more prone to forming covalent adducts or undergoing metabolic transformations compared to estradiol. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability, flexibility, and the subtle conformational changes that occur upon binding. nih.govnih.gov MD simulations of ERα have shown that the binding of an agonist like estradiol stabilizes a specific conformation, particularly of Helix 12, which is essential for coactivator recruitment and subsequent gene transcription. nih.gov
It is plausible that the bulky bromine atom at the C4 position could induce subtle shifts in the ligand's position within the binding pocket. These shifts, in turn, could lead to increased fluctuations in key regions of the receptor, such as Helix 12. An MD simulation could reveal whether the 4-bromo derivative allows Helix 12 to adopt and maintain the stable, active "agonist" conformation or if it promotes a more flexible, inactive, or even antagonistic conformation. This dynamic instability could provide a molecular-level explanation for the observed loss of estrogenic activity, despite potentially favorable binding scores from static docking models. nih.govnih.gov
Advanced Analytical Methodologies for Research and Characterization of Brominated Estradiols
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of 4-Bromoestra-1,3,5(10)-triene-3,17-diol from complex mixtures. The choice of technique depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, radioactivity detection)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of brominated estradiols. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com
UV Detection: HPLC systems are commonly equipped with an ultraviolet (UV) detector for the detection of estrogens. nih.govnih.gov The aromatic ring present in the estradiol (B170435) structure allows for the absorption of UV light, typically around 280 nm. nih.gov This method is robust and provides reliable quantification for many applications. researchgate.net
Radioactivity Detection: For studies involving radiolabeled compounds, HPLC can be coupled with a radioactivity detector. nih.govberthold.com This is particularly useful in metabolic studies where the fate of a radiolabeled brominated estradiol is tracked. The system allows for the specific detection of all metabolites, provided the radioactive label is in a biologically stable position. nih.gov This technique offers high sensitivity and is well-suited for the preparative isolation and purification of metabolites for further structural analysis. nih.govuochb.cz
A comparison of detection methods for HPLC is presented in the table below:
| Detector Type | Principle | Advantages | Common Applications |
| UV/Vis | Measures the absorbance of UV or visible light by the analyte. | Robust, relatively inexpensive, non-destructive. nih.gov | Routine analysis and quantification of estrogens. nih.gov |
| Radioactivity | Detects radiation emitted from radiolabeled compounds. | Highly sensitive and specific for labeled compounds, useful for metabolite profiling. nih.govberthold.com | Drug metabolism studies, tracer experiments. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since brominated estradiols are not inherently volatile, a derivatization step is necessary to increase their volatility. This typically involves converting the hydroxyl groups into less polar ethers or esters. nist.gov
Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nist.gov
High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD)
For the analysis of halogenated compounds like this compound, High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD) offers exceptional sensitivity. gcms.cz The electron capture detector is highly selective for electronegative compounds, such as those containing bromine. scioninstruments.commeasurlabs.com
This technique is particularly advantageous for trace analysis in complex environmental or biological samples. researchgate.net The high resolution of the gas chromatography ensures excellent separation of closely related compounds, while the ECD provides the necessary sensitivity to detect very low concentrations. gcms.czresearchgate.net
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide valuable information.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The chemical shift of each carbon signal can indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Quaternary carbons, those with no attached hydrogens, often show weaker signals. youtube.com
The characterization of novel brominated compounds often involves the use of ¹H-NMR spectroscopy. nih.gov The analysis of ¹³C NMR spectrometric data can also be used to develop models that predict the biological activity of estrogenic compounds. nih.gov
Below is a table summarizing the expected NMR data for estradiol derivatives.
| Nucleus | Type of Information Provided | Typical Chemical Shift Ranges for Estradiols |
| ¹H | Number of protons, chemical environment, neighboring protons. | Aromatic protons (6-8 ppm), Aliphatic protons (0.5-3 ppm), Hydroxyl protons (variable). |
| ¹³C | Number and type of carbon atoms. | Aromatic carbons (110-160 ppm), Aliphatic carbons (10-80 ppm). |
Mass Spectrometry (MS/MS) for Structural Elucidation
Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. nih.govrsc.org
In MS/MS, the precursor ion of the brominated estradiol is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide detailed structural information. nih.gov The fragmentation patterns are often characteristic of the compound's structure, allowing for unambiguous identification. nih.govlibretexts.org High-sensitivity LC-MS/MS methods have been developed for the simultaneous measurement of multiple estrogens. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of brominated estradiols like this compound. These methods provide valuable information regarding the functional groups present and the conjugated systems within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within this compound. The presence of hydroxyl (-OH), aromatic (C=C), and C-Br bonds, as well as the steroid's aliphatic framework, gives rise to a unique and complex spectrum.
The IR spectrum of the parent compound, 17β-estradiol, shows characteristic peaks for the phenolic and alcoholic hydroxyl groups, the aromatic ring, and the steroid backbone. For this compound, the fundamental absorptions of the estradiol structure are expected to be present, with additional features or shifts resulting from the bromine substitution on the aromatic A-ring.
Key functional group absorptions for this compound include the stretching and bending vibrations of its hydroxyl groups, the carbon-carbon bonds of the aromatic ring, and the carbon-hydrogen bonds of the steroid nucleus. The introduction of a bromine atom onto the aromatic ring is expected to influence the electron density and vibrational modes of the ring.
Below is a table summarizing the expected characteristic IR absorption bands for the principal functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3600-3200 (broad) |
| Alcoholic -OH | O-H Stretch | 3600-3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| Aromatic C-Br | C-Br Stretch | 1070-1030 |
| Phenolic C-O | C-O Stretch | 1260-1180 |
| Alcoholic C-O | C-O Stretch | 1150-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated π-electron system of the aromatic A-ring. The absorption of UV light by this compound is dominated by the phenolic ring.
The parent estradiol molecule exhibits characteristic UV absorption maxima. The introduction of a bromine atom, an auxochrome, onto the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electronic effects of the halogen substituent on the aromatic chromophore. The position and intensity of these absorption bands can be influenced by the solvent used for analysis. vscht.cz
The UV spectrum of a brominated aromatic compound is influenced by the electronic transitions within the benzene (B151609) ring. The bromine substituent can cause a shift in the absorption bands to longer wavelengths.
The following table outlines the anticipated UV-Vis absorption data for this compound, considering the phenolic chromophore and the influence of the bromine substituent.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenolic A-ring | π → π* | ~280-290 |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structures of the parent compound, 17β-estradiol, and its various solvates have been reported, specific crystallographic data for this compound is not widely available in the surveyed literature. However, studies on related estradiol derivatives provide a basis for understanding the expected structural features. For instance, the crystal structure of a formamide (B127407) solvate of (17β)-estra-1,3,5(10)-triene-3,17-diol has been determined, revealing details of its molecular conformation and hydrogen bonding patterns. researchgate.net
The determination of the crystal structure of this compound would involve growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. The resulting data would allow for the creation of a detailed three-dimensional model of the molecule.
Should a crystal structure for this compound be determined, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
| Parameter | Value |
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Radiometric and Luminescence-Based Assays for Quantitative Analysis
Radiometric and luminescence-based assays are highly sensitive methods that can be employed for the quantitative analysis of brominated estradiols, although specific assays developed for this compound are not extensively documented. The principles for these assays are often based on the well-established methods for the parent hormone, estradiol.
Radiometric Assays
Radioimmunoassays (RIAs) are a type of radiometric assay that could potentially be adapted for the quantification of this compound. In a typical competitive RIA for estradiol, a known quantity of radiolabeled estradiol competes with the unlabeled estradiol in a sample for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled estradiol in the sample.
For the analysis of this compound, the key consideration would be the cross-reactivity of the estradiol antibody with the brominated analog. The specificity of the antibody is crucial, and the presence of the bromine atom on the A-ring could significantly alter the binding affinity. It is possible that some anti-estradiol antibodies may exhibit cross-reactivity with 4-bromoestradiol, which could lead to inaccurate measurements if not properly validated. nih.gov
Luminescence-Based Assays
Luminescence-based immunoassays, such as chemiluminescence immunoassays (CLIAs), are another sensitive technique for the quantification of steroids. These assays are similar in principle to RIAs but use a luminescent label instead of a radioactive one. In a competitive CLIA, an enzyme- or chemical-labeled estradiol derivative competes with the analyte in the sample for antibody binding sites. The subsequent addition of a substrate results in the emission of light, the intensity of which is inversely related to the concentration of the analyte.
The development of a CLIA for this compound would require an antibody with sufficient affinity and specificity for the brominated compound. Alternatively, an existing estradiol CLIA could be used if the cross-reactivity with 4-bromoestradiol is characterized and deemed acceptable for the intended application. Commercial immunoassay kits are available for the detection of estrogens in various samples, and these are often based on monoclonal antibodies. researchgate.netnih.gov The structural similarity of 4-bromoestradiol to estradiol suggests a potential for cross-reactivity in such assays. annlabmed.org
The following table summarizes the key components and principles of these quantitative assay methodologies.
| Assay Type | Principle | Label | Detection Method | Key Considerations for 4-Bromoestradiol |
| Radioimmunoassay (RIA) | Competitive Binding | Radioactive Isotope (e.g., ³H, ¹²⁵I) | Scintillation Counting | Antibody cross-reactivity with the brominated A-ring. |
| Chemiluminescence Immunoassay (CLIA) | Competitive Binding | Chemiluminescent Molecule (e.g., luminol, acridinium (B8443388) esters) or Enzyme (e.g., HRP) | Light Emission Measurement | Antibody specificity and potential for altered binding affinity due to the bromine substituent. |
Given that 4-bromoestradiol is used in research to study estrogen receptor binding, it is evident that methods for its quantification in experimental settings are utilized. oup.comnih.gov These may include the adaptation of existing estradiol immunoassays or the use of other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which can provide high specificity and sensitivity.
Q & A
Basic: What are the recommended synthetic routes for 4-Bromoestra-1,3,5(10)-triene-3,17-diol, and how is the bromine substitution at position 4 verified?
Answer:
Synthesis typically involves electrophilic aromatic substitution (EAS) on the estradiol backbone. Bromination at position 4 requires regioselective control, often achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under inert conditions. Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 384.05 for C₁₈H₂₁BrO₂⁺) and isotopic patterns characteristic of bromine .
Basic: How does bromination at position 4 alter the compound’s estrogen receptor (ER) binding affinity compared to estradiol?
Answer:
Bromine’s steric bulk and electron-withdrawing effects reduce ER affinity. Competitive binding assays using radiolabeled estradiol (e.g., ³H-E2) show:
- IC₅₀ Values: 4-Bromo derivatives exhibit higher IC₅₀ (lower affinity) than estradiol (IC₅₀ ~0.1 nM) due to disrupted hydrogen bonding with ER’s His524 residue .
- Methodology:
Advanced: How can researchers resolve contradictions in metabolic stability data for 4-bromoestradiol analogs?
Answer:
Discrepancies arise from variations in experimental models (e.g., liver microsomes vs. in vivo studies). A systematic approach includes:
- Comparative Metabolism Studies:
- Data Normalization: Control for species-specific CYP isoforms (e.g., CYP3A4 vs. CYP2D6) and co-administered enzyme inhibitors .
Advanced: What experimental designs are optimal for studying the anti-proliferative effects of 4-bromoestradiol in hormone-dependent cancers?
Answer:
- Cell Line Selection: ER-positive models (e.g., MCF-7 breast cancer cells) vs. ER-negative controls (e.g., MDA-MB-231) .
- Dose-Response Curves: Use 0.1–100 µM concentrations to determine EC₅₀ and assess cytotoxicity via MTT assays.
- Mechanistic Studies:
Basic: Which analytical techniques are critical for distinguishing 4-bromoestradiol from its 2-bromo isomer?
Answer:
- X-ray Crystallography: Resolves positional isomerism via crystal packing and halogen bonding patterns .
- HPLC-MS/MS: Differentiates retention times and fragmentation pathways (e.g., loss of Br· from C-4 vs. C-2) .
- IR Spectroscopy: C-Br stretching vibrations (~560 cm⁻¹) vary slightly with substitution position .
Advanced: How can researchers optimize solubility and bioavailability of 4-bromoestradiol for in vivo studies?
Answer:
- Formulation Strategies:
- In vivo Testing:
Basic: What are the key spectral signatures of 4-bromoestradiol in comparison to fluoro or methoxy analogs?
Answer:
Advanced: What strategies mitigate off-target effects of 4-bromoestradiol in transcriptional assays?
Answer:
- CRISPR/Cas9 ER Knockout: Validate ER-specificity by comparing wild-type vs. ERα/β-KO cell lines .
- Co-Administration with Antagonists: Use ICI 182,780 to block ER and isolate non-genomic effects (e.g., MAPK signaling) .
- Transcriptomic Profiling: RNA-seq to identify ER-independent pathways (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
